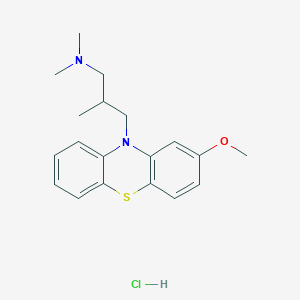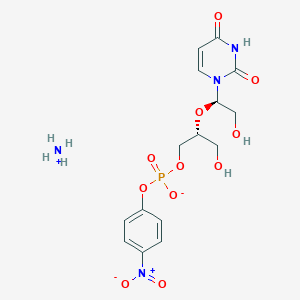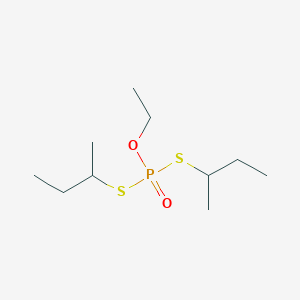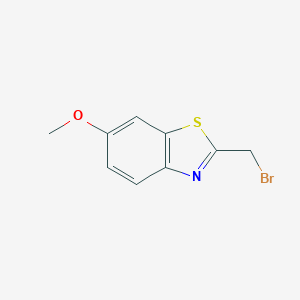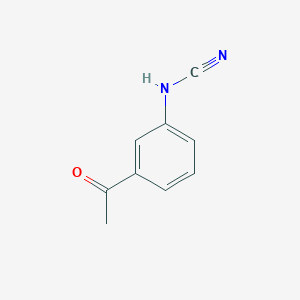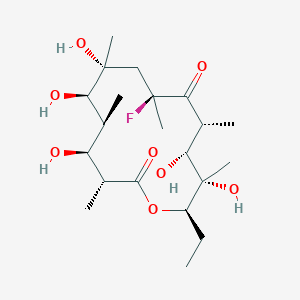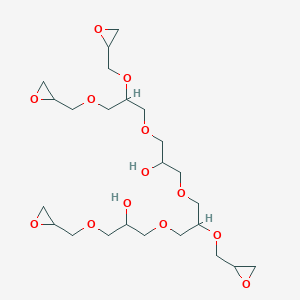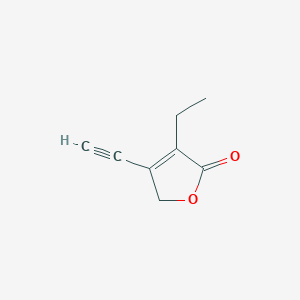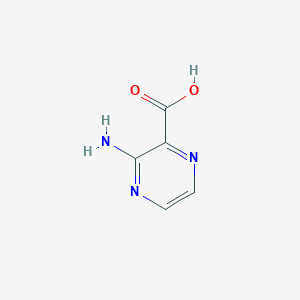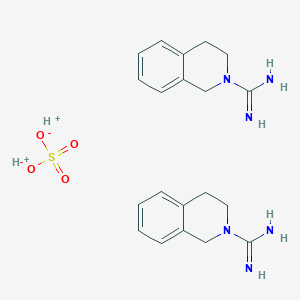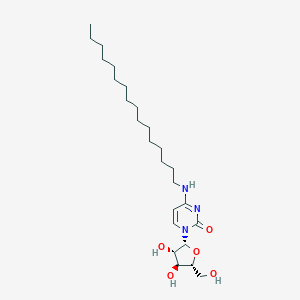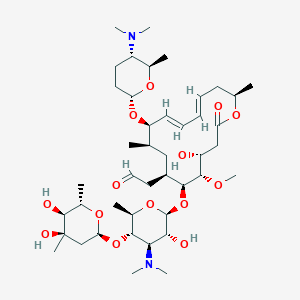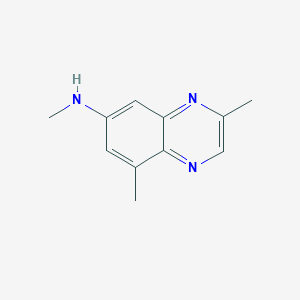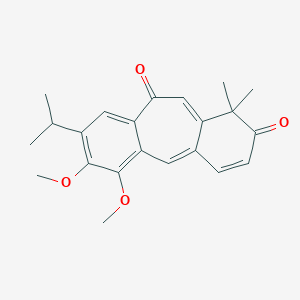
Taxamairin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxamairin B is a potent anti-inflammatory compound . It inhibits the expression of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) and reduces the production of NO and ROS in LPS-induced RAW264.7 cells . It also demonstrates substantial protective effects against LPS-induced acute lung injury in mice .
Synthesis Analysis
The synthesis of Taxamairin B involves key intermediates 5a and 5b, which are prepared from enynals 8a and 9b, respectively . This process uses a gold-catalyzed cyclization reaction .Molecular Structure Analysis
The molecular structure of Taxamairin B was determined by spectroscopic means and finally confirmed by X-ray analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Taxamairin B include a gold-catalyzed cyclization reaction . This approach can be widely applied in the synthesis of [6,7,6]-fused tricyclic compounds found in many icetexane diterpenoids .Physical And Chemical Properties Analysis
Taxamairin B has a molecular weight of 352.42 and a formula of C22H24O4 . Its structure is classified under terpenoids and diterpenoids .Aplicaciones Científicas De Investigación
Production and Bioactivity of Taxamairin B
Taxoid Production in Callus Culture of Taxus cuspidata Taxamairin B is among the compounds produced in the callus culture of Taxus cuspidata. This process also resulted in the production of various other taxoids and abietanes like taxamairin A and taxamairin C. The presence of taxamairin B in this culture suggests its potential in biosynthesis and drug discovery applications (Bai et al., 2004).
Isolation from Taxus mairei Taxamairin B was isolated from the leaves of Taxus mairei along with other compounds like taxamairin A and sciadopitysin. This study emphasizes the chemical diversity of Taxus species and provides a basis for exploring the potential uses of these compounds in different applications (Zhang et al., 2007).
Synthesis and Applications in Drug Discovery A study reported the synthesis of taxamairin B through a gold-catalyzed cyclization reaction. This synthesis is crucial for the potential application of taxamairin B in drug discovery and pharmaceutical development (Le et al., 2020).
Chemical Constituents of Cultured Taxus mairei In addition to taxamairin B, various other compounds were isolated from cultured Taxus mairei. This study underscores the richness of chemical constituents in Taxus species and their potential applications in pharmacology and chemistry (Xue, 2006).
Direcciones Futuras
The future directions of Taxamairin B research could involve further exploration of its anti-inflammatory properties and potential applications in treating conditions like acute lung injury . Additionally, the synthesis process of Taxamairin B could be further optimized and applied in the synthesis of other similar compounds .
Propiedades
Número CAS |
110300-77-1 |
|---|---|
Nombre del producto |
Taxamairin B |
Fórmula molecular |
C22H24O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
14,15-dimethoxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),2,4,8,11,13-hexaene-6,10-dione |
InChI |
InChI=1S/C22H24O4/c1-12(2)14-10-15-16(21(26-6)20(14)25-5)9-13-7-8-19(24)22(3,4)17(13)11-18(15)23/h7-12H,1-6H3 |
Clave InChI |
LDBQEVDAHSVWKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)OC)OC |
SMILES canónico |
CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)OC)OC |
Otros números CAS |
110300-77-1 |
Sinónimos |
taxamairin B taxamairin-B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



